molecular formula C15H9ClF6NO5P B1664391 AER-271 CAS No. 634913-39-6

AER-271

カタログ番号: B1664391
CAS番号: 634913-39-6
分子量: 463.65 g/mol
InChIキー: WSHXPHFIHYXZKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

AER-271は、AER-270のホスホネートプロドラッグ誘導体です。これは、脳に主に存在する水チャネルタンパク質であるアクアポリン-4の阻害剤です。この化合物は、急性虚血性脳卒中と脳浮腫の治療に可能性を示しています .

準備方法

合成経路と反応条件

AER-271は、親化合物AER-270を含む一連の化学反応によって合成されます。. 反応条件には、通常、反応を促進するための有機溶媒と触媒の使用が含まれます。

工業生産方法

This compoundの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模合成が含まれます。このプロセスには、最終生成物を分離するための結晶化やクロマトグラフィーなどの精製工程が含まれます .

化学反応の分析

Prodrug Activation Mechanism

AER-271 undergoes enzymatic hydrolysis by endogenous phosphatases in vivo, cleaving its phosphate group to release the active AQP4 inhibitor AER-270 . This conversion enhances bioavailability, as the prodrug’s phosphonate group improves water solubility compared to AER-270 .

Key Reaction:

This compound (C15H9ClF6NO5P)PhosphatasesAER-270+Phosphate\text{this compound (C}_{15}\text{H}_9\text{ClF}_6\text{NO}_5\text{P)} \xrightarrow{\text{Phosphatases}} \text{AER-270} + \text{Phosphate}

  • Structural Analysis :

    • This compound contains a dihydrogen phosphate ester moiety attached to a phenylbenzamide scaffold .

    • Cleavage of the phosphate group yields AER-270, which retains the core structure necessary for AQP4 inhibition .

Pharmacokinetic Data

Studies in rodent models confirm rapid conversion and sustained therapeutic levels:

Parameter Intraperitoneal (IP) Intravenous (IV) Subcutaneous (SQ)
Peak Plasma AER-270 726.16 ng/mL ± 114.22Higher variability1475.99–1699.37 ng/mL
Time to Peak 180 min15 min6–24 h
Source
  • IP administration achieved steady therapeutic levels by 3 hours, while SQ infusion maintained concentrations for 24 hours .

  • Plasma stability studies showed no significant degradation of AER-270 post-conversion .

Chemical Stability and Formulation

  • Storage : Stable at -20°C for 12 months or 4°C for 6 months .

  • Solubility : Formulated in Tris-buffered saline (pH 7.4) for preclinical use .

  • In Vitro Stability : Resistant to spontaneous hydrolysis in plasma, requiring enzymatic activation .

Efficacy in Disease Models

This compound’s conversion to AER-270 correlates with reduced cerebral edema and improved outcomes:

Ischemic Stroke (Mice):

  • Dose : 5 mg/kg IP .

  • Result : Neurological score of 0.89 ± 0.31 vs. 2.50 ± 0.62 in controls .

Cardiac Arrest (Rats):

  • Dose : 5 mg/kg loading + 0.08 mg/h SQ infusion .

  • Result : 50% reduction in cerebral edema at 24 hours .

Comparative Inhibition Profile

AER-270 (the active form) shows moderate AQP4 inhibition compared to analogs:

Compound % AQP4 Inhibition
AER-27047.0
AER-52450.6
AER-53349.1
Source

科学的研究の応用

AER-271 has a wide range of scientific research applications, including:

生物活性

AER-271 is a novel aquaporin-4 (AQP4) inhibitor developed as a therapeutic agent for conditions associated with cerebral edema, particularly in the context of ischemic stroke and cardiac transplantation. This compound is a phosphonate prodrug of AER-270, designed to enhance water solubility and bioavailability. This compound has demonstrated significant biological activity in preclinical studies, showing promise in ameliorating cerebral edema and improving neurological outcomes.

This compound functions by selectively inhibiting AQP4, a water channel protein that facilitates water transport across cell membranes. In conditions like ischemic stroke, the disruption of normal osmotic balance leads to excessive water influx into cells, resulting in edema. By inhibiting AQP4, this compound reduces this pathological water accumulation, thereby mitigating tissue damage.

Key Findings from Research Studies

  • Cerebral Edema Reduction :
    • In a study involving rats subjected to cardiac arrest (CA), treatment with this compound significantly reduced cerebral edema measured at 3 hours post-resuscitation. The percentage of brain water (%BW) was markedly lower in this compound treated groups compared to vehicle-treated controls .
    • At 3 hours post-CA, %BW was recorded as follows:
      • Vehicle-treated: 83.84%
      • This compound treated: 83.29%
    • This represents an 82.1% reduction in edema compared to vehicle treatment .
  • Neurological Outcomes :
    • The Neurologic Deficit Score (NDS), assessing functional status, indicated that this compound treatment resulted in significantly better outcomes compared to controls. NDS scores showed improvements across multiple time points (3, 24, 48, and 72 hours post-CA) .
  • Histological Analysis :
    • Histological assessments revealed that this compound treatment led to a 43% reduction in pyknotic neurons in the CA1 region of the hippocampus compared to vehicle treatment. This suggests a protective effect against neuronal death .
    • Additionally, microglial activation, indicative of neuroinflammation, was reduced by 55% in the this compound group compared to controls .

Clinical Trials

This compound has progressed into clinical trials aimed at evaluating its safety and efficacy in humans:

  • Phase 1 Trials : Aeromics initiated a double-blind, randomized, placebo-controlled Phase 1 trial to assess the pharmacokinetics and safety of this compound in healthy volunteers. The trial commenced in June 2018 and aimed to inform subsequent Phase 2 trials focusing on patients with severe ischemic stroke .

Summary of Clinical Trial Design

Study PhaseObjectivePopulationKey Endpoints
Phase 1Safety and pharmacokineticsHealthy volunteersTolerability, adverse effects
Phase 2Efficacy in stroke patientsPatients with LHINeurological outcomes

特性

IUPAC Name

[2-[[3,5-bis(trifluoromethyl)phenyl]carbamoyl]-4-chlorophenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF6NO5P/c16-9-1-2-12(28-29(25,26)27)11(6-9)13(24)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6H,(H,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHXPHFIHYXZKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF6NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AER-271
Reactant of Route 2
Reactant of Route 2
AER-271
Reactant of Route 3
Reactant of Route 3
AER-271
Reactant of Route 4
AER-271
Reactant of Route 5
AER-271
Reactant of Route 6
AER-271

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。